molecular formula C14H13Cl2NO3S B10971774 2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No.: B10971774
M. Wt: 346.2 g/mol
InChI Key: XYBTWEXBWWWDDE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring. The molecular formula of this compound is C14H13Cl2NO3S, and it has a molecular weight of 346.22892 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methoxy-5-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a new sulfonamide.

    Oxidation: Oxidized products may include sulfonic acids.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is not well-defined in the literature. as a sulfonamide, it may exert its effects by inhibiting enzymes that are crucial for the survival of microorganisms. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C14H13Cl2NO3S

Molecular Weight

346.2 g/mol

IUPAC Name

2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H13Cl2NO3S/c1-9-3-6-13(20-2)12(7-9)17-21(18,19)14-8-10(15)4-5-11(14)16/h3-8,17H,1-2H3

InChI Key

XYBTWEXBWWWDDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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